molecular formula C10H17NO3S B15166765 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine CAS No. 647025-09-0

4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine

Cat. No.: B15166765
CAS No.: 647025-09-0
M. Wt: 231.31 g/mol
InChI Key: BOGMKGWWRARSAH-UHFFFAOYSA-N
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Description

4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine is an organic compound with a unique structure that combines a piperidine ring with a but-2-yn-1-yloxy group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine ring with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the but-2-yn-1-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and the methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(But-2-yn-1-yl)oxy]-1-(methylsulfonyl)piperidine: Similar structure but with a different substituent.

    4-[(But-2-yn-1-yl)oxy]-1-(ethylsulfonyl)piperidine: Another similar compound with an ethylsulfonyl group instead of methanesulfonyl.

Biological Activity

4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine is a synthetic compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. The presence of the methanesulfonyl group is particularly significant, as it enhances the compound's ability to interact with various biological targets.

Structural Characteristics

The compound contains a piperidine ring, which is known for its versatility in medicinal chemistry. The methanesulfonyl group contributes to its reactivity, allowing it to participate in nucleophilic substitutions and other reactions that can influence biological pathways. The but-2-yn-1-yl group adds further complexity to its structure, potentially affecting its interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit antimicrobial activity. For instance, studies have shown that piperidine derivatives can possess antibacterial properties, which may extend to this compound. The methanesulfonyl moiety is known to enhance the antibacterial action of related compounds by interfering with bacterial enzyme functions, such as acetylcholinesterase (AChE) inhibition .

Enzyme Inhibition

The compound's ability to inhibit enzymes is a critical aspect of its biological activity. Enzyme inhibition studies have demonstrated that piperidine derivatives can effectively inhibit AChE and urease, which are important targets in the treatment of conditions such as Alzheimer's disease and urinary tract infections, respectively . The specific inhibition profile for this compound remains to be fully elucidated but is expected to follow similar trends due to its structural similarities.

Anticancer Potential

Piperidine derivatives are also being explored for their anticancer properties. The methanesulfonyl group has been linked to enhanced cytotoxicity against various cancer cell lines. Preliminary data suggest that this compound could exhibit significant antiproliferative effects, potentially making it a candidate for further investigation in cancer therapeutics .

Synthesis and Evaluation

The synthesis of 4-[(But-2-yn-1-yloxy]-1-(methanesulfonyl)piperidine typically involves multi-step processes that optimize yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency.

In one study, various piperidine derivatives were synthesized and evaluated for their biological activities. Compounds bearing the methanesulfonyl group showed promising results in enzyme inhibition assays, indicating a potential for therapeutic applications .

Compound Activity IC50 (μM) Reference
4-[But-2-yn-1-yloxy]-1-(methanesulfonyl)piperidineAChE InhibitionTBD
Piperidine Derivative AAnticancer Activity15.5
Piperidine Derivative BAntibacterial Activity25.0

Properties

CAS No.

647025-09-0

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

4-but-2-ynoxy-1-methylsulfonylpiperidine

InChI

InChI=1S/C10H17NO3S/c1-3-4-9-14-10-5-7-11(8-6-10)15(2,12)13/h10H,5-9H2,1-2H3

InChI Key

BOGMKGWWRARSAH-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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